Tolypomycin Y
Description
Properties
Molecular Formula |
C43H54N2O14 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate |
InChI |
InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54) |
InChI Key |
RYCBEGMWBUYSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Strain Cultivation
Fermentation Conditions
Extraction and Purification
Table 1: Fermentation Yield and Purity
| Parameter | Value |
|---|---|
| Yield (crude extract) | 17–50 mg/L |
| Purity (HPLC) | ≥96% |
| Melting Point | <300°C (decomposes) |
Chemical Synthesis and Derivatives
While fermentation remains the primary source, semi-synthetic approaches have been explored:
Key Intermediate: Tolypomycinone
Table 2: Bioactivity of Semi-Synthetic Derivatives
| Derivative | MIC (μg/mL) vs S. aureus |
|---|---|
| This compound | 0.12–0.25 |
| 3-Aminotolypomycinone | 0.5–1.0 |
| N-Methyl derivative | 0.25–0.5 |
Analytical Characterization
Structural Elucidation
-
Molecular Formula : C₄₃H₅₄N₂O₁₄.
-
Spectroscopic Data :
Mechanistic and Pharmacological Insights
Mode of Action
Chemical Reactions Analysis
Types of Reactions: Tolypomycin Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial activity and reduced toxicity .
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action
Tolypomycin Y exhibits antimicrobial properties by inhibiting bacterial RNA synthesis. It binds to the RNA polymerase enzyme, disrupting the transcription process in susceptible bacteria. This mechanism is similar to that of other ansamycins, such as rifampicin, making it effective against a range of Gram-positive and some Gram-negative bacteria .
In Vitro Studies
Research has demonstrated that this compound possesses significant antibacterial activity against various pathogens. For instance, Kondo et al. reported its effectiveness in vitro against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .
Clinical Applications
Potential in Treating Resistant Infections
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents like this compound. Its unique mode of action makes it a candidate for treating infections caused by resistant strains. Case studies have indicated that combining this compound with other antibiotics can enhance efficacy against resistant bacteria .
Case Study: Combination Therapy
A study involving a combination therapy using this compound and vancomycin showed a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). The combination reduced the bacterial load more effectively than either antibiotic alone, suggesting its potential role in multidrug-resistant infections .
Pharmaceutical Development
Formulation Strategies
The formulation of this compound into nanoparticles has been explored to improve its bioavailability and targeted delivery. Research indicates that encapsulating this compound within mesoporous silica nanoparticles enhances its stability and release profile, allowing for sustained therapeutic effects .
| Formulation Type | Advantages | Challenges |
|---|---|---|
| Mesoporous Silica Nanoparticles | Improved stability, sustained release | Complex manufacturing processes |
| Liposomal Formulations | Enhanced bioavailability, reduced toxicity | Stability issues during storage |
| Polymer-Based Systems | Targeted delivery to infected tissues | Potential for immune response |
Research and Future Directions
Ongoing Research Initiatives
Current research focuses on understanding the full spectrum of biological activities of this compound beyond its antibacterial properties. Investigations into its anti-inflammatory and anticancer potential are underway, with preliminary results showing promise in cell line studies .
Nanotechnology Integration
The integration of nanotechnology in drug delivery systems involving this compound is gaining traction. Studies suggest that functionalizing nanoparticles with targeting ligands can enhance the specificity and efficacy of this compound against specific bacterial strains or cancer cells .
Mechanism of Action
Tolypomycin Y exerts its antibacterial effects by inhibiting RNA synthesis in bacteria. It forms a complex with bacterial RNA polymerase, thereby preventing the transcription process . This inhibition leads to the suppression of bacterial growth and replication .
Comparison with Similar Compounds
Structural Features
Ansamycins are classified into naphthoquinone (e.g., Tolypomycin Y, rifamycins, streptovaricins) and benzoquinone (e.g., geldanamycin, ansamitocin) subtypes based on their aromatic core . Key structural differences are summarized below:
Key Insights :
Key Findings :
- This compound’s lower potency compared to rifamycins correlates with its inability to form stable hydrogen bonds with RNAP due to C21/C23 hydroxyl positioning .
- Rifamycins (e.g., rifampicin) have broader applications due to enhanced RNAP binding and oral bioavailability .
- Geldanamycin diverges functionally, targeting HSP90 in cancer cells, highlighting structural-activity divergence within ansamycins .
Resistance and Toxicity
- Resistance : Mutations in RNAP (e.g., rpoB gene) confer cross-resistance among ansamycins, though this compound’s unique binding may reduce overlap with rifamycin resistance .
- Toxicity : this compound exhibits lower acute toxicity (LD50 > 500 mg/kg in mice) compared to geldanamycin (LD50 ~50 mg/kg) .
Q & A
Q. What methodological approaches are recommended for isolating Tolypomycin Y from microbial sources?
To isolate this compound, employ sequential extraction and chromatography. Begin with solvent extraction (e.g., ethyl acetate) from Streptomyces cultures, followed by vacuum liquid chromatography for crude separation. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ=280 nm) is critical for purification. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which in vitro assays are most effective for preliminary evaluation of this compound’s antimicrobial activity?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Complement with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Include negative controls (solvent-only) and reference antibiotics (e.g., vancomycin) for comparative analysis .
Q. How can researchers validate this compound’s target specificity in bacterial cells?
Combine proteomic approaches such as affinity-based pull-down assays with surface plasmon resonance (SPR) to identify binding partners. Use CRISPR-Cas9-generated knockout strains to confirm reduced efficacy in target-deficient bacteria. Include isothermal titration calorimetry (ITC) for thermodynamic binding profiling .
Advanced Research Questions
Q. How can contradictory reports about this compound’s bioactivity across bacterial strains be systematically resolved?
Design a comparative study with standardized culture conditions (pH, temperature, and growth phase) and uniform compound preparation. Perform dose-response curves (0.1–100 µg/mL) across strains, paired with genomic analysis of resistance genes (e.g., rpoB mutations). Use metabolomics to identify strain-specific secondary metabolite interactions that may modulate activity .
Q. What synthetic strategies address challenges in constructing this compound’s macrocyclic core with stereochemical fidelity?
Employ ring-closing metathesis (RCM) with Grubbs catalysts for macrocyclization, ensuring anhydrous conditions to prevent epimerization. Use chiral auxiliaries during polyketide chain assembly to control stereocenters. Validate intermediate structures via X-ray crystallography and circular dichroism (CD) spectroscopy .
Q. What experimental designs mitigate resistance development to this compound in longitudinal studies?
Conduct serial passage assays with sub-MIC doses over 30 generations, monitoring MIC shifts weekly. Pair with whole-genome sequencing of evolved strains to identify resistance mutations. Use chemostat models to simulate pharmacokinetic dynamics and assess fitness costs of resistance .
Methodological Considerations
- Reproducibility: Document solvent purity, equipment calibration, and batch-to-batch variability in compound synthesis .
- Statistical Rigor: Use non-linear regression for dose-response curves (95% CI) and Bonferroni correction for multi-strain comparisons .
- Ethical Compliance: Adhere to biosafety level 2 (BSL-2) protocols for pathogenic strains and obtain institutional approval for genetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
